molecular formula C9H16O2 B13641505 4-(Tetrahydro-2h-pyran-3-yl)butan-2-one

4-(Tetrahydro-2h-pyran-3-yl)butan-2-one

Cat. No.: B13641505
M. Wt: 156.22 g/mol
InChI Key: XBIDXWPVYXUKCG-UHFFFAOYSA-N
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Description

4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is an organic compound that features a tetrahydropyran ring attached to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tetrahydropyran derivatives and butanone precursors in the presence of catalysts such as rhenium(VII) complex O3ReOSiPh3, which facilitates the Prins cyclization reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(Tetrahydro-2H-pyran-3-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The tetrahydropyran ring and butanone moiety contribute to its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

    Tetrahydropyran: A simpler analog with a similar ring structure.

    Butanone: A related compound with a ketone functional group.

    4-(Tetrahydro-2H-pyran-2-yl)butan-2-one: A structural isomer with a different position of the tetrahydropyran ring.

Uniqueness: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-(oxan-3-yl)butan-2-one

InChI

InChI=1S/C9H16O2/c1-8(10)4-5-9-3-2-6-11-7-9/h9H,2-7H2,1H3

InChI Key

XBIDXWPVYXUKCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1CCCOC1

Origin of Product

United States

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